molecular formula C2HClN2O2S2 B13161653 1,2,4-Thiadiazole-3-sulfonyl chloride

1,2,4-Thiadiazole-3-sulfonyl chloride

Cat. No.: B13161653
M. Wt: 184.6 g/mol
InChI Key: SXDJJAWCUQBWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Thiadiazole-3-sulfonyl chloride is a chemical compound belonging to the thiadiazole family. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its reactivity and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Thiadiazole-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,2,4-thiadiazole with chlorosulfonic acid. The reaction typically occurs under controlled conditions, with the temperature maintained at around 0-5°C to prevent decomposition. The resulting product is then purified through recrystallization or distillation .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Thiadiazole-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamide Derivatives: Formed through reactions with amines.

    Sulfonate Derivatives: Produced by reacting with alcohols.

    Sulfonothioate Derivatives: Result from reactions with thiols.

Mechanism of Action

The mechanism of action of 1,2,4-thiadiazole-3-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The compound’s sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of biologically active molecules and other chemical transformations .

Properties

Molecular Formula

C2HClN2O2S2

Molecular Weight

184.6 g/mol

IUPAC Name

1,2,4-thiadiazole-3-sulfonyl chloride

InChI

InChI=1S/C2HClN2O2S2/c3-9(6,7)2-4-1-8-5-2/h1H

InChI Key

SXDJJAWCUQBWCG-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NS1)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.